1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a structurally complex heterocyclic compound featuring a fused thieno-triazolo-pyrimidinone core. Its molecular framework includes a 4-bromobenzylthio group at position 1 and a butyl substituent at position 2. The bromine atom on the benzyl moiety likely enhances electronic properties and binding interactions, while the butyl chain may influence lipophilicity and pharmacokinetic behavior .
Properties
IUPAC Name |
12-[(4-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4OS2/c1-2-3-9-22-16(24)15-14(8-10-25-15)23-17(22)20-21-18(23)26-11-12-4-6-13(19)7-5-12/h4-8,10H,2-3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCRDXQGEUOBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 12-[(4-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one, primarily targets Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation. The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors.
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It interacts with LSD1, inhibiting its activity, which leads to the suppression of cancer proliferation and migration. Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity.
Biochemical Pathways
The inhibition of LSD1 affects the lysine methylation pathways . LSD1 is responsible for demethylating histones, specifically histone H3. This demethylation can affect gene expression, leading to changes in cell proliferation and differentiation. When LSD1 is inhibited, this can lead to changes in gene expression that may inhibit cancer cell proliferation and migration.
Pharmacokinetics
The compound has been identified as a reversible lsd1 inhibitor, suggesting it may have a suitable half-life for therapeutic use
Result of Action
When cells are treated with this compound, the activity of LSD1 can be significantly inhibited. This leads to changes in gene expression that can suppress the migration ability of the cells. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancers where LSD1 is overexpressed.
Biological Activity
The compound 1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and safety profiles.
Chemical Structure
The compound features a complex structure comprising a thieno[2,3-e][1,2,4]triazolo-pyrimidine core. Its molecular formula is C15H16BrN3OS, with notable functional groups that contribute to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated significant anticancer activity of similar thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance, compounds in this class have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example:
- ERK Signaling Pathway : Compounds have been shown to inhibit the phosphorylation of ERK1/2 and other related proteins, leading to reduced cell proliferation and induced apoptosis in cancer cells .
- Tubulin Polymerization : Some derivatives act as tubulin inhibitors, disrupting microtubule formation essential for mitosis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thieno-triazolo-pyrimidine scaffold can significantly affect biological activity. For example:
- Substituents on the benzyl group influence potency; bromine substitutions have been linked to enhanced activity against MCF-7 cells with an IC50 value reported at 3.91 μM for certain derivatives .
- The presence of electron-withdrawing groups on the aromatic ring has been correlated with increased anticancer efficacy .
Safety Profile
Safety assessments are critical for drug development. In vitro studies using normal human skin fibroblast cells (BJ-1) indicated that while some derivatives exhibit potent cytotoxicity against cancer cells, they also demonstrate lower toxicity towards normal cells. For instance:
- Compound 10b showed an IC50 of 221.7 ± 30 µM against BJ-1 cells, suggesting a safer profile compared to more potent compounds like 10e , which had an IC50 of 34.81 ± 4.5 µM .
Case Studies
Several case studies highlight the biological efficacy of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives:
- Study on MCF-7 Cells : A series of synthesized compounds were tested against MCF-7 cells with varying degrees of success; some compounds achieved IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
- In Silico Docking Studies : Molecular docking simulations against targets such as EGFR and PI3K provided insights into potential binding affinities and mechanisms of action for these compounds .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length : The butyl group in the target compound increases lipophilicity relative to shorter chains (e.g., ethyl in ), which could affect membrane permeability and metabolic stability .
- Biological Activity : Compounds with 4-methylphenyl or isopropyl groups () exhibit antiviral activity, suggesting that bulky substituents at position 4 may optimize steric interactions with biological targets .
Regiochemical and Isomeric Considerations
The target compound’s [1,2,4]triazolo[4,3-a]pyrimidinone core adopts a linear regioisomeric configuration. This contrasts with angular isomers (e.g., [1,2,4]triazolo[1,5-a]pyrimidinones), which form under basic conditions via Dimroth rearrangement . For example:
- Compound 52a (thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine) rearranges to 53a (thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine) under alkaline conditions, altering electronic properties and binding affinity .
- The target compound’s linear structure may confer greater metabolic stability compared to angular isomers, which are prone to rearrangement .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves cyclocondensation of thieno-pyrimidine precursors with functionalized hydrazines or thioureas. For example, refluxing intermediates with formic acid (4–6 hours) under controlled pH conditions is a common step to form the triazolo-pyrimidine core . Crystallization from ethanol/dioxane mixtures (1:1 v/v) enhances purity, achieving yields of 60–75% . Optimization strategies include:
- Temperature control : Maintaining reflux temperatures between 110–120°C to avoid side reactions.
- Catalyst screening : Testing acidic (e.g., p-toluenesulfonic acid) or basic catalysts to accelerate cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bromobenzyl intermediates .
Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity?
- ¹H/¹³C NMR : Key for verifying substituent positions (e.g., 4-butyl chain and 4-bromobenzylthio groups). Aromatic protons in the thieno-triazolo system appear as multiplets at δ 7.2–8.5 ppm, while the butyl chain shows characteristic triplet (~δ 0.9) and quartet (~δ 1.4) signals .
- IR spectroscopy : Confirms thioether (C–S stretch at 650–750 cm⁻¹) and carbonyl (C=O at 1680–1720 cm⁻¹) functionalities .
- HPLC-MS : Ensures >95% purity and detects trace byproducts (e.g., des-bromo derivatives) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Predict binding affinities to targets like tubulin or σ receptors by aligning the bromobenzylthio group into hydrophobic pockets. For example, analogs with bulkier substituents (e.g., 4-fluorobenzyl) show improved σ₁ receptor antagonism in silico .
- ADMET profiling : Tools like SwissADME assess logP (optimal range: 2.5–3.5) and bioavailability. The 4-butyl chain in this compound reduces solubility but enhances membrane permeability .
- QSAR studies : Regression models correlate electronic parameters (e.g., Hammett σ values of substituents) with cytotoxicity (e.g., IC₅₀ against HeLa cells) .
Q. What experimental approaches resolve contradictions in biological activity data across assays?
- Dose-response standardization : Use uniform molar concentrations (e.g., 1–100 µM) and controls (e.g., cisplatin for cytotoxicity) to minimize inter-lab variability .
- Mechanistic follow-up : If a compound shows antimicrobial activity in broth microdilution but not in disk diffusion, perform time-kill assays to assess bactericidal vs. bacteriostatic effects .
- Orthogonal assays : Confirm tubulin polymerization inhibition (e.g., sea urchin embryo assay) alongside cancer cell line screening to validate antimitotic activity .
Q. How can substituent modifications influence metabolic stability and toxicity?
- Metabolic soft spots : The 4-bromobenzylthio group is prone to oxidative cleavage by CYP450 enzymes. Replacing bromine with electron-withdrawing groups (e.g., CF₃) reduces hepatic clearance in microsomal assays .
- Toxicophore elimination : The thieno-triazolo core may intercalate DNA; introducing polar groups (e.g., –OH at C7) mitigates this via steric hindrance .
- Prodrug strategies : Mask the thioether as a sulfoxide to enhance solubility and reduce renal toxicity .
Methodological Challenges
Q. What strategies improve scalability of the synthesis for preclinical studies?
- Flow chemistry : Continuous flow reactors reduce reaction times (e.g., from 6 hours to 30 minutes) and improve reproducibility for key steps like Swern oxidations .
- Green chemistry : Replace ethanol/dioxane with cyclopentyl methyl ether (CPME) for crystallization to enhance safety and waste reduction .
- DoE optimization : Apply factorial designs to identify critical parameters (e.g., molar ratios, temperature) affecting yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
